An In-depth Technical Guide to the Chemical Structure of D-(+)-Cellobiose
An In-depth Technical Guide to the Chemical Structure of D-(+)-Cellobiose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure and properties of D-(+)-Cellobiose, a key disaccharide in carbohydrate chemistry and biofuel research.
Core Chemical Structure
D-(+)-Cellobiose is a disaccharide with the chemical formula C₁₂H₂₂O₁₁.[1][2] It is composed of two β-D-glucose units linked together by a β-1,4 glycosidic bond.[3][4][5] This linkage means the bond connects the C1 carbon of one glucose molecule to the C4 carbon of the second glucose molecule, with the anomeric carbon (C1) in the β-configuration.
Structurally, cellobiose (B7769950) is the repeating unit in cellulose (B213188), the most abundant polysaccharide on Earth.[3][4] The hydrolysis of cellulose, either through enzymatic or acidic methods, yields cellobiose as a primary product.[4][6][7]
Key structural features include:
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Two β-D-glucose monomers: The fundamental building blocks of the molecule.
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A β-1,4 glycosidic bond: This linkage gives cellulose its characteristic linear and rigid structure, which is resistant to hydrolysis by most enzymes except for specialized cellulases.[3][8]
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Reducing Sugar: Cellobiose is classified as a reducing sugar because one of the glucose units has a free hemiacetal group at the anomeric carbon.[6][9][10] This group can open to form a free aldehyde, which can be oxidized.
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Hydrogen Bonding: The molecule possesses eight free hydroxyl (OH) groups, which lead to strong intramolecular and intermolecular hydrogen bonding, influencing its physical properties like solubility and crystal structure.[6]
Nomenclature
D-(+)-Cellobiose is known by several systematic and common names:
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Systematic IUPAC Name: (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol[6]
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Other Systematic Names:
Quantitative Physicochemical Data
The following table summarizes key quantitative properties of D-(+)-Cellobiose.
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₁₁ |
| Molecular Weight | 342.30 g/mol |
| Melting Point | 239 °C (decomposes) |
| Solubility in Water | Soluble; approx. 12 g/100 mL[7] to 111.0 mg/mL at 15 °C[6] |
| Solubility in other solvents | Insoluble in ether and ethanol.[8][11] |
| Specific Rotation [α]D | +34° (c=10% in H₂O, after 15 hours)[8][11] |
| CAS Number | 528-50-7 |
Chemical Structure Visualization
The chemical structure of D-(+)-Cellobiose, highlighting the two β-D-glucose units and the β-1,4 glycosidic bond, is depicted below.
Experimental Protocol: Enzymatic Hydrolysis of Cellobiose
D-(+)-Cellobiose serves as a crucial substrate for β-glucosidases, enzymes that catalyze its hydrolysis into two molecules of D-glucose.[5] The activity of these enzymes is fundamental in the complete breakdown of cellulose and is a key area of research in biofuel production and enzymology.
Objective:
To determine the activity of a β-glucosidase enzyme by quantifying the amount of glucose released from the hydrolysis of D-(+)-Cellobiose.
Materials:
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D-(+)-Cellobiose (Substrate)
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β-glucosidase enzyme solution (e.g., from Aspergillus niger or Trichoderma reesei)
-
Buffer solution (e.g., 50 mM Sodium Acetate Buffer, pH 4.8-5.0)
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Deionized water
-
Reagents for glucose quantification (e.g., Glucose Oxidase-Peroxidase (GOD-POD) reagent or 3,5-dinitrosalicylic acid (DNS) reagent)[10][12]
-
Spectrophotometer or plate reader
-
Water bath or incubator
-
Microcentrifuge tubes
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Stop solution (e.g., 0.5 M Na₂CO₃ for DNS method, or heat for GOD-POD)
Methodology:
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Substrate Preparation: Prepare a stock solution of D-(+)-Cellobiose (e.g., 10 mM) in the chosen buffer.
-
Enzyme Preparation: Prepare a suitable dilution of the β-glucosidase enzyme in the same buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the chosen time course.
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Reaction Setup:
-
In a microcentrifuge tube, combine a specific volume of the buffer and the cellobiose stock solution. For a 1 mL final reaction volume, one might use 890 µL of buffer and 100 µL of 10 mM cellobiose to achieve a final substrate concentration of 1 mM.[12]
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C) for 5-10 minutes to ensure temperature equilibration.[12]
-
-
Initiation of Reaction:
-
Initiate the hydrolysis by adding a small volume of the diluted enzyme solution (e.g., 10 µL) to the pre-warmed substrate mixture.[12]
-
Mix gently and start a timer immediately.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature (e.g., 50°C) for a defined period (e.g., 15-30 minutes).[12] Time points should be chosen to be within the initial linear rate of the reaction.
-
-
Termination of Reaction:
-
Stop the reaction. This can be achieved by heating the tube in a boiling water bath for 5-10 minutes to denature the enzyme.[9] Alternatively, if using the DNS method, the addition of the DNS reagent followed by heating will stop the reaction and develop the color simultaneously.
-
-
Quantification of Glucose:
-
After termination and cooling to room temperature, quantify the amount of glucose produced.
-
Using GOD-POD: Add the GOD-POD reagent to the reaction mixture, incubate for the recommended time to allow color development, and measure the absorbance at the specified wavelength (typically ~540 nm).[12]
-
Using DNS: Add DNS reagent, heat the mixture, and then measure the absorbance at 540 nm.[10]
-
A standard curve using known concentrations of D-glucose must be prepared under identical conditions to accurately determine the amount of glucose released in the enzymatic reaction.
-
-
Calculation of Activity:
-
Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that releases 1 µmole of glucose per minute under the specified assay conditions. The activity is calculated based on the glucose standard curve, the reaction volume, the incubation time, and the amount of enzyme used.
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Experimental Workflow Diagram
References
- 1. D(+)Cellobiose [sigmaaldrich.com]
- 2. Cellobiose | C12H22O11 | CID 439178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. D-(+)-Cellobiose(528-50-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. D-Cellobiose | C12H22O11 | CID 10712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cellobiose - Wikipedia [en.wikipedia.org]
- 8. D-(+)-Cellobiose CAS#: 528-50-7 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Purification and characterization of an extracellular β‐glucosidase from Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-(+)-Cellobiose | 528-50-7 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
